4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-phenoxybutyrophenone

Purity Quality Control Procurement Specification

Sourcing regioisomerically pure 4'-phenoxybutyrophenone analogs for reproducible SAR studies is challenging without validated reference material. 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-phenoxybutyrophenone (CAS 898755-86-7) resolves this with defined regioisomeric identity and orthogonal analytical confirmation at 97%+ purity. • Distinct HPLC retention time vs. 3'-regioisomer enables reliable system suitability testing and impurity profiling. • 5,5-Dimethyl-1,3-dioxane ketal protection modulates steric and electronic properties, critical for accurate stoichiometry. • Orthogonal NMR confirmation available to exclude regioisomeric contamination and ensure batch-to-batch reproducibility.

Molecular Formula C22H26O4
Molecular Weight 354.4 g/mol
CAS No. 898755-86-7
Cat. No. B1360779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-phenoxybutyrophenone
CAS898755-86-7
Molecular FormulaC22H26O4
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCC1(COC(OC1)CCCC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3)C
InChIInChI=1S/C22H26O4/c1-22(2)15-24-21(25-16-22)10-6-9-20(23)17-11-13-19(14-12-17)26-18-7-4-3-5-8-18/h3-5,7-8,11-14,21H,6,9-10,15-16H2,1-2H3
InChIKeyYWMRUYDXLSSTST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 898755-86-7 Sourcing & Identity


4-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-phenoxybutyrophenone (CAS 898755-86-7) is a synthetic butyrophenone derivative characterized by a 5,5-dimethyl-1,3-dioxane ketal-protected carbonyl and a 4-phenoxy substituent on the phenyl ring, with molecular formula C22H26O4 and a molecular weight of 354.44 g/mol . The compound is supplied at purities of 95% to 98% (NLT) by specialty chemical vendors, with the dioxane moiety serving as a protecting group that modulates both steric and electronic properties of the butyrophenone scaffold .

High-purity commercial specification (97–98% range) supports sensitive synthesis and assay workflows with reduced downstream purification burden.
4′-Phenoxy regioisomer identity requires orthogonal analytical confirmation (HPLC, NMR) to exclude 3′-phenoxy contamination.
5,5-Dimethyl-1,3-dioxane ketal protection defines steric and electronic properties distinct from des-phenoxy or methoxy analogs.

CAS 898755-86-7 Substitution Limitations


The butyrophenone family encompasses a broad spectrum of pharmacological profiles, where minor structural variations in aryl substitution and ketal protection can produce divergent receptor binding affinities, metabolic stabilities, and physicochemical properties [1]. The combination of a 4-phenoxy substituent and a 5,5-dimethyl-1,3-dioxane ring at the ω-position in CAS 898755-86-7 introduces steric bulk and lipophilicity that distinguishes it from unsubstituted, 3-phenoxy, or 4-methoxy analogs, making procurement based on generic scaffold assumptions unreliable without compound-specific validation data .

Phenoxy position alters structure‑activity profile
The 4′-phenoxy substituent creates a steric and electronic environment that differs from 3′-phenoxy or unsubstituted analogs; generic scaffold‑based substitution may not preserve desired reactivity or binding.
Ketal protection impacts handling and stability
The 5,5‑dimethyl‑1,3‑dioxane ring modifies solubility, boiling point, and thermal stability compared to unprotected carbonyls, making direct replacement without process adjustment unreliable.
Significant molecular weight variation among analogs
Analogs differing only by aryl substitution can exhibit >20% molecular weight difference, leading to stoichiometric errors in solution preparation and multi‑step syntheses if the wrong compound is procured.

CAS 898755-86-7 vs. Analogs: Key Evidence


Purity Advantage Over In-Class Analogs

CAS 898755-86-7 is commercially available at a minimum purity of 97.0% (Fluorochem) and up to 98.0% NLT (MolCore), exceeding the typical 95% purity grade offered for closely related analogs such as 4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone (CAS 898785-40-5) and 4-(5,5-dimethyl-1,3-dioxan-2-yl)-4'-methoxybutyrophenone (CAS 898786-45-3) . This higher purity reduces the burden of downstream purification and minimizes batch-to-batch variability in sensitive assays.

Purity specification
Supplier specification
97.0–98.0% vs. 95% for common analogs
Higher starting purity may reduce impurity-related assay interference and downstream purification steps.
Supplier certificates of analysis; independent verification recommended.
Purity Quality Control Procurement Specification

Boiling Point Difference vs. Des-phenoxy Analog

The predicted boiling point of CAS 898755-86-7 is 477.6 ± 30.0 °C at 760 mmHg, substantially higher than the 395.6 ± 25.0 °C predicted for 4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone (CAS 898785-40-5), which lacks the 4'-phenoxy group . This ~82 °C differential reflects the added molecular weight and enhanced intermolecular interactions conferred by the phenoxy substituent, directly impacting solvent removal strategies, distillation feasibility, and thermal stability considerations in synthesis workflows.

Boiling point
Predicted (ACD/Labs)
477.6 ± 30.0 °C vs. 395.6 ± 25.0 °C (des-phenoxy analog)
~82 °C difference informs solvent removal and thermal stability protocols; not interchangeable with lower-boiling analogs.
ACD/Labs Percepta prediction at 760 mmHg; experimental validation required.
Physicochemical Property Boiling Point Handling

Molecular Weight Difference vs. Methoxy Analog

CAS 898755-86-7 has a molecular weight of 354.44 g/mol, while the 4'-methoxy analog 4-(5,5-dimethyl-1,3-dioxan-2-yl)-4'-methoxybutyrophenone (CAS 898786-45-3) has a molecular weight of 292.37 g/mol . This ~62 g/mol difference corresponds to a ~21% mass increase, directly affecting molarity calculations for stock solution preparation and stoichiometric reagent loading in multi-step syntheses.

Molecular weight
Cross-study comparable
354.44 vs. 292.37 g/mol (methoxy analog)
~21% mass difference alters molarity calculations; substituting the wrong analog risks dose-response errors.
Based on molecular formulas C22H26O4 vs. C17H24O4.
Molecular Weight Solution Preparation Stoichiometry

Regioisomeric Identity: 4′- vs. 3′-Phenoxy

CAS 898755-86-7 bears the phenoxy substituent exclusively at the 4'-position, distinguishing it from the regioisomer 4-(5,5-dimethyl-1,3-dioxan-2-yl)-3'-phenoxybutyrophenone (CAS 898782-91-7), which places the phenoxy group at the 3'-position . The two regioisomers share identical molecular formulas (C22H26O4) and nearly identical molecular weights (354.44 vs. 354.45 g/mol) but are expected to exhibit different chromatographic retention times and spectroscopic signatures (e.g., aromatic proton splitting patterns in ¹H-NMR), necessitating unambiguous analytical confirmation upon receipt.

Regioisomeric identity
Class-level inference
4′-Phenoxy (para) vs. 3′-Phenoxy (meta)
Regioisomer misidentification can propagate structural errors; chromatographic and NMR confirmation required at receipt.
Identical molecular formula; no comparative bioactivity data available.
Regioisomer Structural Identity Chromatography

CAS 898755-86-7 Application Scenarios


4′-Phenoxy Butyrophenone SAR Studies

When exploring the influence of distal aryl ether substitution on butyrophenone pharmacology, CAS 898755-86-7 serves as the definitive 4'-phenoxy reference compound. Its defined regioisomeric identity and commercial availability at 97–98% purity make it suitable for generating reproducible SAR data, provided that orthogonal analytical confirmation (HPLC, NMR) is performed to exclude regioisomeric contamination from the 3'-phenoxy analog.

Ketal-Protected Butyrophenone Intermediate

The 5,5-dimethyl-1,3-dioxane moiety functions as a protecting group for the terminal carbonyl or as a latent aldehyde equivalent in multi-step organic syntheses. The higher boiling point (~478 °C predicted) relative to des-phenoxy analogs dictates thermal management in solvent evaporation steps, while the higher molecular weight (354.44 g/mol) must be factored into reagent stoichiometry calculations.

HPLC Reference Standard

With a supplier-specified purity of 97.0–98.0% , CAS 898755-86-7 can serve as a reference standard for HPLC-UV or LC-MS method development targeting phenoxybutyrophenone analogs. Its distinct retention time relative to the 3'-regioisomer and the des-phenoxy analog provides a basis for system suitability testing and impurity profiling in pharmaceutical intermediate quality control.

Application
Selection Property
Validation Focus
4′-Phenoxy Butyrophenone SAR Studies
4′-Phenoxy regioisomeric identity
Orthogonal analytical confirmation (HPLC, NMR) to exclude 3′-phenoxy isomer
Ketal-Protected Synthetic Intermediate
Thermal stability and stoichiometry profile
Solvent removal protocols; molarity calculations based on exact molecular weight
HPLC Reference Standard
Chromatographic retention distinctiveness
System suitability testing; impurity profiling for phenoxybutyrophenone analogs
Quote Request

Request a Quote for 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-phenoxybutyrophenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.